molecular formula C8H4N4O B3357223 [1,2,5]Oxadiazolo[3,4-f]quinoxaline CAS No. 71630-83-6

[1,2,5]Oxadiazolo[3,4-f]quinoxaline

Cat. No.: B3357223
CAS No.: 71630-83-6
M. Wt: 172.14 g/mol
InChI Key: ZMPRYKCPPBGTLQ-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-f]quinoxaline is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties. This compound is of significant interest due to its unique electronic properties, making it a valuable component in various scientific and industrial applications, particularly in the fields of organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3,4-diaminofurazan with substituted phenanthroquinones under acidic conditions . Another approach involves the use of nucleophilic aromatic substitution reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-f]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1,2,5]oxadiazolo[3,4-f]quinoxaline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its unique electronic structure allows it to participate in electron transfer processes, making it an effective component in redox reactions and as an electron acceptor in organic electronic devices .

Comparison with Similar Compounds

    [1,2,5]Thiadiazolo[3,4-f]quinoxaline: Similar in structure but contains sulfur instead of oxygen, leading to different electronic properties.

    [1,2,5]Oxadiazolo[3,4-b]pyrazine: Another heterocyclic compound with a different arrangement of nitrogen atoms, affecting its reactivity and applications.

Uniqueness: [1,2,5]Oxadiazolo[3,4-f]quinoxaline is unique due to its specific electronic configuration, which provides distinct advantages in terms of stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise electronic properties, such as organic photovoltaics and light-emitting diodes .

Properties

IUPAC Name

[1,2,5]oxadiazolo[3,4-f]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRYKCPPBGTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C3=NC=CN=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562516
Record name [1,2,5]Oxadiazolo[3,4-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71630-83-6
Record name [1,2,5]Oxadiazolo[3,4-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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